molecular formula C9H10O5S B1583143 2-Methoxy-5-(methylsulfonyl)benzoic acid CAS No. 50390-76-6

2-Methoxy-5-(methylsulfonyl)benzoic acid

Cat. No. B1583143
Key on ui cas rn: 50390-76-6
M. Wt: 230.24 g/mol
InChI Key: BXWLVQXAFBWKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975434

Procedure details

2.3 g (0.01 mol) of 2-methoxy 5-methylsulfonylbenzoic acid, 2.9 g (0.025 mol) of N,N-diethyl ethylenediamine and 40 ml of dioxan are placed in a 100 ml balloon flask provided with a stirrer and a condenser.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N-(DIETHYLAMINOETHYL) 2-METHOXY 5-METHYLSULFONYLBENZAMIDE

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12]([CH3:15])(=[O:14])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.[CH2:16]([N:18]([CH2:22][CH3:23])[CH2:19][CH2:20][NH2:21])[CH3:17]>O1CCOCC1>[CH2:16]([N:18]([CH2:19][CH2:20][NH:21][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[CH2:22][CH3:23])[CH3:17]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)N(CCN)CC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a stirrer and a condenser

Outcomes

Product
Name
N-(DIETHYLAMINOETHYL) 2-METHOXY 5-METHYLSULFONYLBENZAMIDE
Type
Smiles
C(C)N(CC)CCNC(C1=C(C=CC(=C1)S(=O)(=O)C)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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